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Compound of Interest

Compound Name: Umckalin

Cat. No.: B150616 Get Quote

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Characteristics of a Medicinally Significant Coumarin

This technical guide provides a comprehensive overview of the spectroscopic characterization

of Umckalin (7-hydroxy-5,6-dimethoxycoumarin), a key bioactive compound found in the roots

of Pelargonium sidoides. This document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource of its NMR and MS data, detailed

experimental protocols, and a visualization of its role in inflammatory signaling pathways.

Spectroscopic Data of Umckalin
The structural elucidation of Umckalin has been definitively achieved through the application of

NMR and MS techniques. The following tables summarize the quantitative data obtained from

¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for Umckalin
(DMSO-d₆)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

3 6.25 d 9.6

4 7.91 d 9.6

8 6.89 s -

5-OCH₃ 3.84 s -

6-OCH₃ 3.80 s -

7-OH 10.2 (br s) s -

Table 2: ¹³C NMR Spectroscopic Data for Umckalin
(DMSO-d₆)

Position Chemical Shift (δ) ppm

2 160.5

3 112.9

4 145.2

4a 109.9

5 148.1

6 136.9

7 149.5

8 98.1

8a 145.8

5-OCH₃ 60.5

6-OCH₃ 56.1

Table 3: Mass Spectrometry Data for Umckalin
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Ion/Fragment m/z Interpretation

[M]+• 222 Molecular Ion

[M-CH₃]+ 207 Loss of a methyl group

[M-CO]+• 194 Loss of carbon monoxide

[M-CH₃-CO]+ 179
Sequential loss of a methyl

group and carbon monoxide

[M-2CO]+• 166
Loss of two carbon monoxide

molecules

Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of Umckalin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure Umckalin (approximately 5 mg) is dissolved in 0.5 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-400 spectrometer

operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 8278 Hz

Acquisition Time: 3.95 s

Relaxation Delay: 2.0 s

Number of Scans: 16

Temperature: 298 K
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 23810 Hz

Acquisition Time: 1.38 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Temperature: 298 K

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and

baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at

δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of Umckalin is prepared in methanol.

Instrumentation: Mass spectral data are obtained using a high-resolution mass spectrometer,

such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray

ionization (ESI) source.

ESI-MS Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI), positive

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/h
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Scan Range: m/z 50-500

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and

identify the major fragment ions. The fragmentation pattern is interpreted to provide structural

information.

Signaling Pathway Visualization
Umckalin has been shown to exhibit anti-inflammatory properties by modulating the Mitogen-

Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates the

experimental workflow for investigating this effect.
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Cell Culture and Treatment
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Caption: Workflow for Investigating the Anti-inflammatory Effects of Umckalin.
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[https://www.benchchem.com/product/b150616#spectroscopic-characterization-of-umckalin-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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